molecular formula C14H16N2O2 B048416 7-(Morpholin-4-ylmethyl)quinolin-8-ol CAS No. 112632-96-9

7-(Morpholin-4-ylmethyl)quinolin-8-ol

Cat. No.: B048416
CAS No.: 112632-96-9
M. Wt: 244.29 g/mol
InChI Key: MNLWSYVFKKLRKO-UHFFFAOYSA-N
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Description

7-(Morpholin-4-ylmethyl)quinolin-8-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 7-(Morpholin-4-ylmethyl)quinolin-8-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with morpholine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

7-(Morpholin-4-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Substitution reactions can occur at the quinoline ring, where electrophilic or nucleophilic reagents replace hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

7-(Morpholin-4-ylmethyl)quinolin-8-ol can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific inhibitory activity against bacterial quorum-sensing, making it a promising candidate for developing new antibacterial therapies.

Properties

IUPAC Name

7-(morpholin-4-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14-12(10-16-6-8-18-9-7-16)4-3-11-2-1-5-15-13(11)14/h1-5,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLWSYVFKKLRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C3=C(C=CC=N3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327508
Record name 7-(morpholin-4-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112632-96-9
Record name 7-(morpholin-4-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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